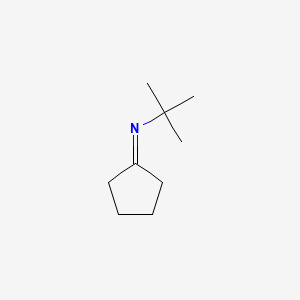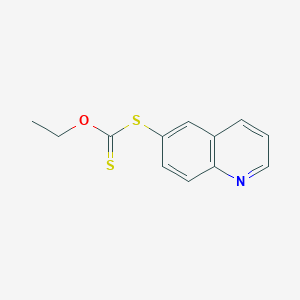
Cyclopentanone-tert-butyl imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone-tert-butyl imine is an organic compound that features a cyclopentanone ring bonded to a tert-butyl imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanone-tert-butyl imine can be synthesized through the reaction of cyclopentanone with tert-butylamine. The reaction typically involves the condensation of the ketone with the amine, resulting in the formation of the imine bond. This process can be catalyzed by acids to increase the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where cyclopentanone and tert-butylamine are combined under controlled conditions. The reaction may be carried out in the presence of a solvent such as dichloromethane to facilitate the mixing of reactants and improve the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone-tert-butyl imine undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentanone-tert-butyl imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of cyclopentanone-tert-butyl imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest for drug development .
Comparaison Avec Des Composés Similaires
Cyclopentanone-tert-butyl imine can be compared with other imine compounds, such as:
Cyclohexanone-tert-butyl imine: Similar structure but with a six-membered ring.
Cyclopentanone-ethyl imine: Similar structure but with an ethyl group instead of a tert-butyl group.
Cyclopentanone-phenyl imine: Similar structure but with a phenyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the steric effects and electronic properties imparted by the tert-butyl group, which can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N-tert-butylcyclopentanimine |
InChI |
InChI=1S/C9H17N/c1-9(2,3)10-8-6-4-5-7-8/h4-7H2,1-3H3 |
Clé InChI |
INYNTAFIVXSPLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C1CCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B8407051.png)


![N-[4-(methylsulfonyl)phenyl]benzenecarboximidamide](/img/structure/B8407065.png)




![5-[Bis(2-bromoethyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B8407113.png)

![1-[4-(4-Chlorobutoxy)-3-methoxyphenyl]ethanone](/img/structure/B8407135.png)

